molecular formula C17H21FN8O4S2 B3001176 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-1,4-diazepane CAS No. 1904083-08-4

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-1,4-diazepane

Cat. No. B3001176
CAS RN: 1904083-08-4
M. Wt: 484.53
InChI Key: WQNJPIZLEGRCOZ-UHFFFAOYSA-N
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Description

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H21FN8O4S2 and its molecular weight is 484.53. The purity is usually 95%.
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Scientific Research Applications

Farnesyltransferase Inhibitors and Antitumor Activity

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-1,4-diazepane derivatives have been studied as farnesyltransferase inhibitors, showing potent preclinical antitumor activity. These compounds achieve significant in vivo activity in human colon tumor models, indicating their potential as effective agents in cancer therapy (Hunt et al., 2000).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. One approach involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the synthesis of diazepane systems with potential biological activity (Banfi et al., 2007).

Application in OLEDs and Fluorescence Response

Certain derivatives of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-1,4-diazepane exhibit properties useful in Organic Light Emitting Diodes (OLEDs). They display high thermal stability, fluorescence with emission in the violet to blue region, and large HOMO-LUMO energy gaps, making them potential candidates as blue emitters or hole blocking materials in OLEDs. Additionally, these derivatives show a distinguishable fluorescence response with increasing Ag(I) ions, suggesting applications in metal ion detection (Wang et al., 2010).

Chemical Transformations and Biological Activity

Studies have shown that various chemical transformations of the compound and its derivatives lead to products with potential biological activities. For example, the synthesis of substituted 2--[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols and related compounds using specific methodologies indicates potential applications in medicinal chemistry (Juspin et al., 2011).

properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN8O4S2/c1-12-19-16(11-24(12)2)32(29,30)26-7-3-6-25(8-9-26)31(27,28)13-4-5-15(18)14(10-13)17-20-22-23-21-17/h4-5,10-11H,3,6-9H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNJPIZLEGRCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN8O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-1,4-diazepane

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